molecular formula C20H24N2O3S B2927136 N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide CAS No. 1241300-56-0

N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide

Cat. No.: B2927136
CAS No.: 1241300-56-0
M. Wt: 372.48
InChI Key: AKGITEZXBSNXSO-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide (CAS 1241300-56-0) is a specialized organic compound featuring a unique azetidinone core structure combined with phenoxy and thienyl substituents . This molecular architecture, with a molecular formula of C20H24N2O3S and a molecular weight of 372.48 g/mol, provides a versatile and stable scaffold for chemical derivatization, making it a valuable intermediate in organic synthesis and pharmaceutical research for the development of novel biologically active molecules . The azetidinone (or 2-azetidinone) moiety is of significant interest in medicinal chemistry, as it is a core structure found in a diverse range of therapeutically important compounds, including antibiotics, cholesterol absorption inhibitors, and enzyme inhibitors . Furthermore, azetidinone derivatives have demonstrated a wide spectrum of pharmacological activities beyond their classic antibacterial effects, exhibiting potential as anticancer, anti-inflammatory, and anti-tuberculosis agents in research settings . While the specific biological profile of this compound is a subject for ongoing investigation, its structural features make it a promising candidate for research into new pharmacological templates, particularly in hit-to-lead optimization campaigns . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-21(4-2)17(23)10-12-22-18(15-11-13-26-14-15)19(20(22)24)25-16-8-6-5-7-9-16/h5-9,11,13-14,18-19H,3-4,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGITEZXBSNXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCN1C(C(C1=O)OC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide typically involves multiple steps, starting with the reaction of thiophene derivatives with appropriate reagents to form the azetidinyl core. The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to maintain consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, ensuring a cost-effective production method.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used in the synthesis of complex molecules and materials, serving as a building block for various chemical reactions. Biology: It has applications in biological research, particularly in studying enzyme interactions and cellular processes. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and as a lead compound for new medications. Industry: It is utilized in material science for the development of advanced materials with specific properties, such as enhanced durability and chemical resistance.

Mechanism of Action

The mechanism by which N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Key Observations:

β-lactams are known for enzyme inhibition (e.g., penicillin-binding proteins), suggesting possible pharmacological applications . Thiophene and phenoxy groups may enhance lipophilicity and π-π stacking, contrasting with napropamide’s naphthalenyloxy group, which contributes to soil persistence in herbicides .

Synthesis Pathways: Propanamides with heterocyclic substituents (e.g., oxadiazole in ) are synthesized via multi-step routes involving nucleophilic substitutions or cyclizations. The target compound likely requires similar strategies, such as coupling azetidinone intermediates with propanamide backbones .

Physicochemical Properties: The azetidinone’s ring strain may increase reactivity (e.g., hydrolysis susceptibility) compared to more stable thiazolidinone or oxadiazole analogs . The diethyl groups on the amide nitrogen could reduce solubility compared to amino-phenyl derivatives , impacting bioavailability.

Biological Relevance: Thiophene-containing compounds often exhibit diverse bioactivities, including kinase inhibition or antimicrobial effects. The combination with phenoxy groups might target cytochrome P450 enzymes or plant hormone receptors .

Biological Activity

Chemical Structure and Properties

N,N-Diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide is a synthetic compound characterized by a complex structure that includes an azetidine ring, a phenoxy group, and a thiophene moiety. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological applications.

Antimicrobial Properties

Compounds containing azetidine rings have been studied for their antimicrobial properties. For instance, derivatives of azetidine have shown activity against various bacterial strains due to their ability to inhibit cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structures may exhibit anticancer properties. For example, some phenoxy-substituted azetidines have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The presence of specific functional groups in this compound may allow it to act as an enzyme inhibitor. Studies on related compounds have shown that they can inhibit enzymes involved in critical metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

  • Antimicrobial Activity : A study evaluated various azetidine derivatives and found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In vitro studies on phenoxy-substituted azetidines indicated significant cytotoxicity against human cancer cell lines, with IC50 values suggesting potential for further development as anticancer agents.
  • Enzyme Inhibition : Research on similar compounds has shown efficacy in inhibiting enzymes like acetylcholinesterase, which is crucial for neurotransmission, indicating potential applications in neurodegenerative diseases.

Data Table: Biological Activity of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Azetidine Derivative AAntimicrobialE. coli
Phenoxy-Azetidine BAnticancerHeLa cells
Thiophene-Azetidine CEnzyme InhibitionAcetylcholinesterase

Q & A

Basic Research Questions

Synthesis Optimization Q: How can researchers optimize the synthesis of N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide to improve yield and purity? A:

  • Use stepwise coupling of azetidinone precursors (e.g., 2-oxoazetidine derivatives) with thiophene-3-carboxylic acid under Mitsunobu or nucleophilic substitution conditions.
  • Purify intermediates via column chromatography (silica gel, gradient elution) and recrystallize the final product in ethanol/water mixtures.
  • Monitor reaction progress using TLC and HPLC to minimize side products like regioisomers or hydrolyzed intermediates .

Structural Characterization Q: What analytical techniques are most effective for confirming the structure of this compound? A:

  • IR Spectroscopy: Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, azetidinone carbonyl at ~1750 cm⁻¹). Polarized IR-LD spectroscopy can resolve orientation in anisotropic media .
  • NMR: ¹H/¹³C NMR to assign stereochemistry (e.g., thiophen-3-yl coupling patterns) and confirm substituent positions.
  • X-ray Crystallography: Resolve absolute configuration of the azetidinone ring and phenoxy-thiophene spatial arrangement .

Safety and Handling Q: What precautions are necessary when handling this compound in laboratory settings? A:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store at 2–8°C in airtight containers to prevent hydrolysis of the azetidinone ring.
  • Refer to safety protocols for structurally related propanamide derivatives (e.g., avoiding inhalation of fine powders) .

Advanced Research Questions

Stereochemical Impact on Bioactivity Q: How does the stereochemistry of the azetidinone ring influence the compound’s biological activity? A:

  • Synthesize enantiomers via chiral catalysts (e.g., Evans’ oxazaborolidines) and evaluate activity in target assays (e.g., enzyme inhibition).
  • Compare IC₅₀ values of (R)- and (S)-configured azetidinones. Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like kinases or GPCRs .

Resolving Data Contradictions Q: How should conflicting data between spectroscopic and crystallographic analyses be resolved? A:

  • Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility in solution vs. rigid crystal structures.
  • DFT Calculations: Compare experimental IR/NMR data with theoretical spectra (e.g., Gaussian 16) to validate structural assignments .

Structure-Activity Relationships (SAR) Q: What structural modifications enhance the compound’s stability or target selectivity? A:

  • Azetidinone Modifications: Replace the 2-oxo group with thiocarbonyl or spirocyclic moieties to alter ring strain and metabolic stability.
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) on the phenoxy ring to modulate electronic properties. Evaluate via Hammett plots and in vitro assays .

Degradation Pathways Q: What are the major degradation products under accelerated stability conditions? A:

  • Expose the compound to heat (40°C, 75% RH) and analyze via LC-MS. Common degradation products include:

  • Hydrolyzed azetidinone (β-amino acid derivative).
  • Oxidized thiophene sulfoxide.
    • Mitigate degradation using lyophilization or antioxidant additives (e.g., BHT) .

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